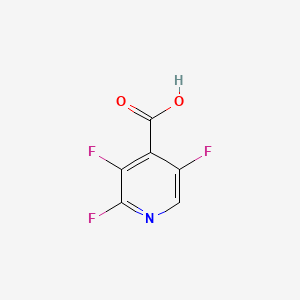

2,3,5-Trifluoropyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLNELOJJKZMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382330 | |

| Record name | 2,3,5-Trifluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-91-2 | |

| Record name | 4-Pyridinecarboxylic acid, 2,3,5-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-Trifluoroisonicotinic acid, is a fluorinated pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines general synthetic and analytical methodologies relevant to its study.

Core Chemical Properties

This compound is a solid at room temperature, appearing as a white to cream-colored crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 675602-91-2 | [2] |

| Molecular Formula | C₆H₂F₃NO₂ | [2] |

| Molecular Weight | 177.08 g/mol | [2] |

| Appearance | White to cream solid, crystals, or powder | [1] |

| Melting Point | 105.0 - 114.0 °C | [1] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the single proton on the pyridine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position of which is dependent on solvent and concentration.[3][4]

-

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 160-180 ppm).[5] The carbons bonded to fluorine will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for the characterization of this molecule and is expected to show three distinct signals corresponding to the three fluorine atoms on the pyridine ring. The chemical shifts and coupling constants (J-values) between the fluorine atoms and with the neighboring proton would provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

-

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3][6]

-

C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[3]

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, are characteristic of carbon-fluorine bonds.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are expected for the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₆H₂F₃NO₂.[7] Common fragmentation patterns for aromatic carboxylic acids include the loss of •OH (M-17), COOH (M-45), and CO₂ (M-44).[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly available in the reviewed literature. However, general synthetic strategies for fluorinated pyridine carboxylic acids can be adapted.

General Synthesis Approach: Lithiation and Carboxylation

A common method for the synthesis of pyridine carboxylic acids is through the directed ortho-metalation (DoM) of a substituted pyridine followed by quenching with carbon dioxide.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Lithiation: 2,3,5-Trifluoropyridine would be dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, would then be added dropwise to deprotonate the C4 position of the pyridine ring, forming a lithiated intermediate. The regioselectivity of this step is directed by the fluorine substituents.

-

Carboxylation: The lithiated intermediate is then quenched by the addition of solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. This reaction forms the corresponding lithium carboxylate salt.

-

Acidification and Isolation: The reaction mixture is warmed to room temperature and then subjected to an acidic workup (e.g., with dilute hydrochloric acid) to protonate the carboxylate salt, yielding the final product, this compound.

-

Purification: The crude product would typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, fluorinated pyridine and isonicotinic acid derivatives are known to be important pharmacophores in drug discovery.[8] The presence of the trifluorinated pyridine core suggests that this compound could be a valuable starting point for the synthesis of molecules with potential therapeutic applications. Further research is required to explore its biological profile.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. While some of its fundamental physicochemical properties have been characterized, a significant amount of experimental data, including its boiling point, pKa, solubility, detailed spectral analyses, and biological activity, remains to be determined. The general synthetic and analytical methods outlined in this guide provide a foundation for researchers to further investigate this promising molecule.

References

- 1. L20050.06 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 2',3,5-Trifluorobiphenyl-4-carboxylic acid | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic acid

CAS Number: 675602-91-2

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoropyridine-4-carboxylic acid (CAS No. 675602-91-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a representative synthetic pathway, and explores its applications as a key building block in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of its synthetic workflow and its role in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound, also known as 2,3,5-Trifluoroisonicotinic acid, is a solid, white to cream-colored compound at room temperature.[1] The strategic placement of three fluorine atoms on the pyridine ring significantly alters the electronic properties of the molecule, making it a valuable and versatile intermediate in organic synthesis.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 675602-91-2 | [3][4] |

| Molecular Formula | C₆H₂F₃NO₂ | [3][4] |

| Molecular Weight | 177.08 g/mol | [3] |

| Melting Point | 105.0 - 114.0 °C | [1] |

| Appearance | White to cream solid | [1] |

| Purity | ≥97% | [3] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 2,3,5-Trifluoroisonicotinic acid | [4] |

| InChI Key | UKLNELOJJKZMLJ-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1c(F)cnc(F)c1F |

Synthesis and Manufacturing

One potential pathway begins with a suitable fluorinated pyridine precursor, such as 2,3,5-Trifluoropyridine.[5][6] This intermediate can undergo lithiation followed by carboxylation to yield the final product. The workflow for this proposed synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Development

The incorporation of fluorine atoms into organic molecules is a widely used strategy in modern drug discovery.[2] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2]

This compound serves as a "privileged scaffold" in medicinal chemistry. The trifluorinated pyridine core provides a metabolically stable and electronically modified platform, while the carboxylic acid group acts as a versatile chemical handle for further modification, such as amide bond formation, esterification, or reduction. This allows for its incorporation into a wide array of complex molecules targeting various biological pathways. Its derivatives are investigated for use in pharmaceuticals and agrochemicals, including anti-inflammatory drugs, anti-cancer agents, herbicides, and fungicides.[2][7][8]

Caption: Role as a building block in medicinal and agrochemical chemistry.

Biological Significance

While specific biological activities or signaling pathway interactions for this compound itself are not extensively documented, its structural motifs are present in numerous biologically active compounds. The trifluoromethylpyridine moiety is a key component in various pharmaceuticals and agrochemicals.[9] For instance, related trifluoromethyl-substituted pyridine derivatives have been developed as potent and selective antagonists for the TRPV1 (vanilloid) receptor, which is a target for pain and inflammation.[10] The electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa and binding interactions of the final molecule.[9] The general role of this compound is to serve as a precursor for more complex molecules that are designed to interact with specific biological targets like enzymes or receptors.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a representative example based on general chemical principles for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound from 2,3,5-Trifluoropyridine.

Materials:

-

2,3,5-Trifluoropyridine

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice), crushed

-

Hydrochloric acid (1M aqueous solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Under an inert atmosphere, add 2,3,5-Trifluoropyridine to the flask, followed by anhydrous THF.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or LDA dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

In a separate container, crush a sufficient quantity of dry ice.

-

Carefully and quickly transfer the cold reaction mixture via cannula into the flask containing the crushed dry ice with vigorous stirring. A rapid exotherm may be observed.

-

Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

-

Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or column chromatography to yield pure this compound.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized product.

Methods:

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reverse-phase HPLC method.[11][12]

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Detection: UV detector at a wavelength of approximately 270 nm.

-

Analysis: The purity is determined by the peak area percentage of the main product peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The spectra should be consistent with the structure of this compound, showing characteristic shifts and coupling constants for the aromatic proton and the different fluorine environments.

-

Mass Spectrometry (MS): The molecular weight can be confirmed by techniques such as Electrospray Ionization (ESI-MS), which should show a prominent ion corresponding to the [M-H]⁻ or [M+H]⁺ of the molecule (m/z ≈ 176.0 or 178.0, respectively).

-

Melting Point: The melting point of the purified solid should be determined and compared to the literature value (105-114 °C).[1] A sharp melting range indicates high purity.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as an irritant.

| Hazard Type | GHS Classification and Precautionary Statements | Reference |

| Pictogram | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Target Organs | Respiratory system | |

| Storage | Store in a well-closed container in a cool, dry place. | [13] |

Conclusion

This compound is a valuable fluorinated building block with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the trifluorinated pyridine ring, combined with the synthetic versatility of its carboxylic acid group, make it an attractive starting material for the creation of novel, high-performance molecules. While its synthesis requires careful handling of reactive intermediates, the established principles of organometallic and fluorine chemistry provide a clear path to its production. This guide serves as a foundational resource for scientists and researchers looking to leverage the advantageous properties of this compound in their work.

References

- 1. L20050.06 [thermofisher.com]

- 2. This compound | 675602-91-2 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 6. 2,3,5-Trifluoropyridine | 76469-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,3,5,6-TETRAFLUOROPYRIDINE-4-CARBOXYLIC ACID CAS#: 2875-10-7 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trifluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-trifluoroisonicotinic acid, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of multiple fluorine atoms on the pyridine ring can significantly influence the physicochemical properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound:

-

Directed ortho-Metalation and Carboxylation of 2,3,5-Trifluoropyridine: This is a robust and regioselective method that involves the deprotonation of 2,3,5-trifluoropyridine at the C-4 position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide. The electron-withdrawing nature of the fluorine atoms at positions 3 and 5 acidifies the C-4 proton, facilitating its selective removal.

-

Hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine: This method relies on the conversion of a cyano group at the 4-position of the trifluoropyridine ring to a carboxylic acid. The hydrolysis can be performed under acidic or basic conditions. While a viable route, it is contingent on the availability of the corresponding cyanopyridine precursor.

This guide will focus on the more thoroughly documented and versatile directed ortho-metalation approach.

Experimental Protocols

Synthesis of this compound via Directed ortho-Metalation

This procedure is based on established principles of directed ortho-metalation of polyfluorinated pyridines.

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2,3,5-Trifluoropyridine | 133.07 | 1.45 | >98% |

| Diisopropylamine | 101.19 | 0.717 | >99% |

| n-Butyllithium (n-BuLi) | 64.06 | Varies (solution) | 2.5 M in hexanes |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous, >99% |

| Carbon Dioxide (solid) | 44.01 | 1.562 | Dry ice |

| Hydrochloric Acid (HCl) | 36.46 | Varies (solution) | 2 M aqueous |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

| Magnesium Sulfate (MgSO4) | 120.37 | 2.66 | Anhydrous |

Experimental Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.4 mL, 10 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 2,3,5-Trifluoropyridine:

-

To the freshly prepared LDA solution at -78 °C, add a solution of 2,3,5-trifluoropyridine (1.33 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the lithiated intermediate.

-

-

Carboxylation:

-

Crush dry ice into small pieces and add it in excess to the reaction mixture in one portion.

-

Allow the mixture to warm slowly to room temperature overnight with continuous stirring. The color of the reaction mixture should fade.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water (50 mL).

-

Separate the aqueous layer and wash the organic layer with water (2 x 25 mL).

-

Combine the aqueous layers and acidify to pH 1-2 with 2 M hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure this compound.

-

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

| Reaction Time | 12-16 hours |

| Lithiation Temperature | -78 °C |

| Purity (after recrystallization) | >98% |

Alternative Synthetic Pathway: Hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine

General Workflow:

Workflow for the hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine.

Conceptual Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup:

-

In a round-bottom flask, suspend 2,3,5-trifluoro-4-cyanopyridine in a mixture of concentrated sulfuric acid and water.

-

-

Heating:

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Adjust the pH of the solution to acidic (pH 1-2) with a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent.

-

Note: The reaction conditions, including acid concentration, temperature, and reaction time, would require optimization for this specific substrate.

Conclusion

The synthesis of this compound is most reliably achieved through the directed ortho-metalation of 2,3,5-trifluoropyridine followed by carboxylation. This method offers high regioselectivity and good yields. The hydrolysis of the corresponding cyanopyridine presents a viable alternative, provided the starting material is accessible. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this valuable fluorinated building block. Careful execution of the experimental procedures and adherence to standard laboratory safety practices are paramount.

2,3,5-Trifluoroisonicotinic acid structure and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trifluoroisonicotinic acid, a fluorinated pyridine derivative, represents a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of three fluorine atoms on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its structure, nomenclature, and available physicochemical data. Due to the limited availability of public experimental data, this guide also incorporates predicted spectral information and discusses general synthetic strategies and reactivity patterns based on related compounds.

Nomenclature and Structure

The nomenclature and structural details of 2,3,5-Trifluoroisonicotinic acid are fundamental to understanding its chemistry.

-

IUPAC Name: 2,3,5-Trifluoropyridine-4-carboxylic acid[1]

-

CAS Number: 675602-91-2[1]

-

Molecular Formula: C₆H₂F₃NO₂[1]

-

Molecular Weight: 177.08 g/mol [1]

The structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (the defining feature of isonicotinic acids) and fluorine atoms at the 2, 3, and 5 positions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃NO₂ | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| Purity | ≥97% | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2,3,5-Trifluoroisonicotinic acid is not widely published, general methods for the synthesis of fluorinated nicotinic and isonicotinic acids can be inferred from patent literature and related chemical syntheses. A plausible synthetic pathway could involve the functionalization of a pre-fluorinated pyridine ring.

One potential synthetic workflow is outlined below:

Reactivity

The reactivity of 2,3,5-Trifluoroisonicotinic acid is dictated by the presence of the electron-withdrawing fluorine atoms and the carboxylic acid group on the pyridine ring. The pyridine ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. Therefore, the fluorine at the 2-position is expected to be the most labile.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

Spectroscopic Analysis (Predicted)

In the absence of published experimental spectra, the following is a prediction of the key spectroscopic features of 2,3,5-Trifluoroisonicotinic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the 6-position. This proton would likely appear as a multiplet due to coupling with the adjacent fluorine atom at the 5-position and potentially smaller long-range couplings. The chemical shift would be downfield due to the electron-withdrawing nature of the pyridine ring and the fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond C-F coupling, which is typically large. The chemical shifts will be influenced by the electronegativity of the nitrogen and fluorine atoms.

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated pyridines, in particular, are prevalent scaffolds in many biologically active compounds. While specific biological activities for 2,3,5-Trifluoroisonicotinic acid are not extensively documented, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents. The isonicotinic acid moiety is a known pharmacophore, for example, in the anti-tuberculosis drug isoniazid. The trifluorinated pyridine core can serve as a versatile platform for the synthesis of libraries of compounds for screening against various biological targets.

Conclusion

2,3,5-Trifluoroisonicotinic acid is a valuable, albeit not extensively characterized, chemical entity. Its structure provides a unique combination of a biologically relevant isonicotinic acid scaffold with the modulating effects of trifluorination. While a significant gap exists in the public domain regarding its detailed experimental properties and specific applications, its potential as a building block in drug discovery and materials science is clear. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Physical Properties of 2,3,5-Trifluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-Trifluoroisonicotinic acid, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental methodologies for their determination, and a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and application design. The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 675602-91-2 | [1][2][3] |

| Molecular Formula | C₆H₂F₃NO₂ | [1][3] |

| Molecular Weight | 177.08 g/mol | [1][3] |

| Melting Point | 106-111 °C | [1] |

| 108-112 °C | [2] | |

| Boiling Point | 332.2 °C at 760 mmHg (Predicted) | N/A |

| Solubility | No specific experimental data found. General solubility for related fluorinated carboxylic acids suggests solubility in polar organic solvents like ethanol, DMSO, and dimethyl formamide.[4] Water solubility is predicted to be low.[5] | N/A |

| pKa | No specific experimental data found. The presence of three electron-withdrawing fluorine atoms suggests it is a relatively strong acid. | N/A |

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of the physical properties of this compound. The following sections outline standard methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Methodology:

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: A small amount of a reference standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.

-

Spectral Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to elucidate the structure. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the ¹H NMR spectrum, typically downfield.[6] The carbon of the carboxyl group in the ¹³C NMR spectrum is expected in the 160-185 ppm range.[4][6] The fluorine atoms will produce distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling patterns providing valuable structural information.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, a broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed. The molecular ion peak will confirm the molecular weight. Fragmentation patterns, such as the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH), can provide structural information.[8][9]

Synthesis Workflow

While a specific, detailed experimental synthesis for this compound was not found in the initial search, a plausible synthetic route can be proposed based on known organic reactions involving fluorinated pyridines. A common approach involves the functionalization of a pre-fluorinated pyridine ring. The following diagram illustrates a logical workflow for a potential synthesis.

Caption: A potential synthetic workflow for this compound.

Analytical Workflow

The characterization of the physical properties of a synthesized or acquired sample of this compound follows a logical sequence of analytical techniques.

Caption: A logical workflow for the analytical characterization of the compound.

References

- 1. rsc.org [rsc.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.12 [people.whitman.edu]

The Reactive Nature of Trifluorinated Pyridine Carboxylic Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and applications of trifluorinated pyridine carboxylic acids, a pivotal class of building blocks in modern drug discovery and agrochemical development.

Trifluoromethylated pyridine carboxylic acids are a class of organic compounds that have garnered significant attention from researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring, coupled with the presence of a carboxylic acid moiety, imparts unique electronic properties and reactivity patterns. This guide provides a comprehensive overview of the core reactivity of these molecules, focusing on key transformations and offering detailed experimental insights for their practical application.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the pyridine ring and the carboxylic acid functional group.[1] This electronic effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, and also affects the pKa of the carboxylic acid. Furthermore, the pyridine nitrogen introduces a site of basicity and a handle for coordination chemistry, adding another layer of complexity and synthetic utility.

I. Nucleophilic Acyl Substitution: Amide and Ester Formation

The carboxylic acid functionality of trifluorinated pyridine carboxylic acids readily undergoes nucleophilic acyl substitution to form amides and esters, which are prevalent motifs in pharmaceuticals and agrochemicals.

I.A. Amide Bond Formation

The synthesis of amides from trifluorinated pyridine carboxylic acids is a cornerstone transformation. A variety of coupling reagents can be employed to facilitate this reaction, with the choice often depending on the specific substrates and desired reaction conditions.

Table 1: Amide Coupling of Trifluorinated Pyridine Carboxylic Acids

| Carboxylic Acid Isomer | Amine | Coupling Reagent | Base | Solvent | Yield (%) |

| 6-(Trifluoromethyl)nicotinic acid | Aniline | HATU | DIPEA | DMF | 85 |

| 2-(Trifluoromethyl)isonicotinic acid | Benzylamine | EDC/HOBt | NMM | DCM | 92 |

| 5-(Trifluoromethyl)picolinic acid | Morpholine | T3P | Pyridine | Acetonitrile | 78 |

Experimental Protocol: HATU-Mediated Amide Coupling of 6-(Trifluoromethyl)nicotinic Acid

To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15 minutes, after which the desired amine (1.05 eq) is added. The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

The general workflow for amide synthesis can be visualized as follows:

Caption: General workflow for amide synthesis.

I.B. Esterification

Esterification of trifluorinated pyridine carboxylic acids is typically achieved through Fischer esterification, employing an excess of the alcohol in the presence of a strong acid catalyst.

Table 2: Fischer Esterification of Trifluorinated Pyridine Carboxylic Acids

| Carboxylic Acid Isomer | Alcohol | Catalyst | Temperature (°C) | Yield (%) |

| 2-(Trifluoromethyl)isonicotinic acid | Methanol | H2SO4 (conc.) | Reflux | 95 |

| 6-(Trifluoromethyl)nicotinic acid | Ethanol | p-TsOH | Reflux | 88 |

| 5-(Trifluoromethyl)picolinic acid | Isopropanol | HCl (gas) | 80 | 82 |

Experimental Protocol: Fischer Esterification of 2-(Trifluoromethyl)isonicotinic Acid

A solution of 2-(trifluoromethyl)isonicotinic acid (1.0 eq) in methanol (20 eq) is prepared in a round-bottom flask. Concentrated sulfuric acid (0.1 eq) is added dropwise with cooling. The reaction mixture is then heated to reflux and maintained at this temperature for 4-8 hours, with reaction progress monitored by TLC. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the methyl ester, which can be further purified by distillation or chromatography if necessary.

II. Palladium-Catalyzed Cross-Coupling Reactions

The presence of a trifluoromethyl group and the nitrogen atom in the pyridine ring can influence the reactivity of halogenated derivatives in palladium-catalyzed cross-coupling reactions, providing powerful tools for C-C bond formation.

II.A. Suzuki Coupling

Suzuki coupling of halo-trifluoromethylpyridine carboxylic acids with boronic acids or their esters is a versatile method for the synthesis of biaryl compounds. The carboxylic acid group can sometimes interfere with the catalytic cycle, and thus, esterification prior to coupling is often advantageous.

Table 3: Suzuki Coupling of Halogenated Trifluoromethylpyridine Carboxylic Acid Derivatives

| Pyridine Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 89 |

| Ethyl 3-bromo-5-(trifluoromethyl)picolinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | - | Cs2CO3 | Dioxane | 76 |

| 2-Chloro-4-(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | t-BuOH/H2O | 81 |

Experimental Protocol: Suzuki Coupling of Methyl 2-chloro-6-(trifluoromethyl)nicotinate

In a reaction vessel, methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are combined. A solution of tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 3:1 mixture of toluene and water is added. The vessel is sealed and the mixture is degassed and then heated to 90 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography to yield the desired biaryl product.

The catalytic cycle for the Suzuki coupling reaction is a well-established process:

References

The Electronic Effects of Fluorine on the Pyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine profoundly modulate the physicochemical and pharmacological characteristics of the pyridine ring. This technical guide provides a comprehensive analysis of these electronic effects, offering a quantitative and mechanistic understanding for researchers, scientists, and drug development professionals. Through a detailed exploration of pKa values, NMR shifts, Hammett constants, and reactivity in key chemical transformations, this document serves as a practical resource for the rational design and synthesis of novel fluorinated pyridine derivatives.

Introduction: The Power of Fluorine in Pyridine Chemistry

Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart significant and often predictable changes to the electronic landscape of the pyridine ring. These modifications influence a molecule's basicity, dipole moment, and susceptibility to metabolic degradation, making fluorine a critical tool for optimizing drug candidates. This guide will delve into the fundamental principles governing these electronic perturbations and their practical implications.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of fluorine exerts a strong influence on the pyridine ring, which can be quantified through various physicochemical parameters.

Impact on Basicity: pKa Values

The introduction of a fluorine atom generally decreases the basicity of the pyridine nitrogen due to its strong inductive electron-withdrawing effect (-I). This effect is most pronounced when fluorine is at the 2- or 4-position, directly conjugated with the nitrogen atom.

| Compound | pKa | Reference |

| Pyridine | 5.23 | [1] |

| 2-Fluoropyridine | -0.44 | [1] |

| 3-Fluoropyridine | 2.97 | [1] |

| 4-Fluoropyridine | 1.95 | [1] |

| 2,6-Difluoropyridine | -2.93 | [1] |

| Pentafluoropyridine | < -2 | [1] |

Table 1: pKa values of selected fluorinated pyridines.

Spectroscopic Signatures: ¹⁹F and ¹³C NMR Chemical Shifts

NMR spectroscopy is a powerful tool for probing the electronic environment of fluorinated pyridines. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic perturbations within the ring, while ¹³C NMR provides insights into the electron density at each carbon atom.

| Compound | Position of F | ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |

| 2-Fluoropyridine | 2 | -68.9 |

| 3-Fluoropyridine | 3 | -110.5 |

| 4-Fluoropyridine | 4 | -91.1 |

Table 2: Typical ¹⁹F NMR chemical shifts of monofluoropyridines.

| Compound | C2 Shift (ppm) | C3 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | C6 Shift (ppm) |

| Pyridine | 150.1 | 123.8 | 135.9 | 123.8 | 150.1 |

| 2-Fluoropyridine | 163.2 (d, ¹JCF=238 Hz) | 109.1 (d, ²JCF=37 Hz) | 141.2 (d, ³JCF=15 Hz) | 123.9 (d, ⁴JCF=5 Hz) | 149.9 (d, ³JCF=6 Hz) |

| 3-Fluoropyridine | 140.2 (d, ²JCF=20 Hz) | 157.9 (d, ¹JCF=255 Hz) | 124.7 (d, ²JCF=20 Hz) | 123.4 (d, ³JCF=4 Hz) | 147.8 (d, ⁴JCF=3 Hz) |

| 4-Fluoropyridine | 150.0 (d, ²JCF=14 Hz) | 109.8 (d, ³JCF=5 Hz) | 166.5 (d, ¹JCF=250 Hz) | 109.8 (d, ³JCF=5 Hz) | 150.0 (d, ²JCF=14 Hz) |

Table 3: ¹³C NMR chemical shifts and C-F coupling constants (JCF) of monofluoropyridines.

Hammett Constants: Quantifying Substituent Effects

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems. The substituent constants, σ (sigma), reflect the electron-donating or electron-withdrawing nature of a group. For fluorine on a pyridine ring, the σ values are positive, indicating its electron-withdrawing character.

| Substituent Position | σm | σp |

| 2-Fluoro | 0.34 | 0.06 |

| 3-Fluoro | 0.34 | - |

| 4-Fluoro | - | 0.06 |

Table 4: Hammett constants for the fluoro substituent on a pyridine ring. Note: These are general values and can vary slightly depending on the specific reaction.[2][3]

Reactivity of Fluorinated Pyridines

The electronic perturbations induced by fluorine dramatically alter the reactivity of the pyridine ring in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of fluorine, particularly at the 2- and 4-positions, activates the pyridine ring towards nucleophilic attack.[4] This makes fluoropyridines excellent substrates for SNAr reactions, a cornerstone in the synthesis of highly functionalized pyridines for drug discovery. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4]

Caption: General mechanism of SNAr on 2-fluoropyridine.

Electrophilic Aromatic Substitution

Conversely, the electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution. Reactions such as nitration or halogenation require harsher conditions compared to unsubstituted pyridine. The substitution typically occurs at the meta-position (C-3 or C-5) relative to the fluorine atom, as the ortho and para positions are more deactivated.

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)pyridine via SNAr

This protocol details a typical nucleophilic aromatic substitution reaction using 2-fluoropyridine and piperidine.

Materials:

-

2-Fluoropyridine

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoropyridine (1.0 equiv).

-

Dissolve the 2-fluoropyridine in anhydrous DMF (to achieve a concentration of approximately 0.2 M).

-

Add piperidine (1.2 equiv) to the solution, followed by the addition of potassium carbonate (2.0 equiv).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)pyridine.

Caption: Experimental workflow for the SNAr of 2-fluoropyridine.

Nitration of 3-Fluoropyridine

This protocol provides a general procedure for the electrophilic nitration of a deactivated fluoropyridine.

Materials:

-

3-Fluoropyridine

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath.

-

Slowly add 3-fluoropyridine to the cold sulfuric acid with stirring.

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 3-fluoropyridine in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Implications in Drug Development: Fluorinated Pyridines as Enzyme Inhibitors

The electronic modifications imparted by fluorine are particularly impactful in the design of enzyme inhibitors. The altered pKa can influence the ionization state of a drug molecule in a physiological environment, affecting its ability to cross cell membranes and interact with its target. Furthermore, the strong C-F bond can block sites of metabolism, increasing the drug's half-life.

A prominent example is the use of fluorinated pyridines in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

Caption: Fluorinated pyridine inhibiting a kinase signaling pathway.

The electron-withdrawing fluorine atom can enhance the binding affinity of the inhibitor to the kinase active site through favorable electrostatic interactions. For instance, in the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer, fluorinated pyridine and pyrimidine motifs have been shown to be crucial for the potency of inhibitors.[5] The fluorine substitution can lead to a synergistic effect, improving the inhibitor's binding affinity and overall efficacy.[5]

Conclusion

The electronic effects of fluorine on the pyridine ring are a powerful and versatile tool in the hands of chemists and drug developers. A thorough understanding of how fluorine modulates basicity, reactivity, and spectroscopic properties is essential for the rational design of molecules with desired characteristics. The quantitative data, detailed experimental protocols, and mechanistic visualizations provided in this guide aim to equip researchers with the knowledge needed to harness the full potential of fluorinated pyridines in their scientific endeavors.

References

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-Trifluoropyridine-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This document details its physicochemical properties, provides an experimental protocol for its synthesis, outlines methods for its analysis, and explores its applications in the development of novel bioactive molecules.

Core Properties of this compound

This compound is a valuable building block in organic synthesis, primarily owing to the unique electronic properties conferred by its trifluorinated pyridine ring. The strategic placement of fluorine atoms significantly influences the molecule's reactivity, acidity, and metabolic stability, making it an attractive scaffold for the design of new drugs and agrochemicals.

| Property | Value |

| Molecular Weight | 177.08 g/mol [1] |

| Chemical Formula | C₆H₂F₃NO₂[1] |

| CAS Number | 675602-91-2[1] |

| Appearance | Off-white to white solid |

| Purity | Typically ≥97% |

Synthesis of this compound

The primary synthetic route to this compound is through the directed ortho-metalation of 2,3,5-trifluoropyridine, followed by carboxylation. The electron-withdrawing nature of the fluorine atoms facilitates the deprotonation at the C4 position.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol is a representative procedure based on established methods for the synthesis of fluorinated pyridine carboxylic acids.

Materials:

-

2,3,5-Trifluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. 2,3,5-trifluoropyridine (1.0 equivalent) is then added.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: An excess of crushed dry ice is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched by the slow addition of 1M HCl until the mixture is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Synthesis workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of the final compound.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are crucial for structural confirmation. The ¹H NMR spectrum is expected to show a characteristic signal for the proton at the C6 position of the pyridine ring, while the ¹⁹F NMR will display signals corresponding to the three fluorine atoms.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a key structural motif in a range of biologically active compounds.[2] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

While specific commercial products directly derived from this compound are not extensively documented in publicly available literature, its structural analogues are prevalent in various developmental pipelines. For instance, fluorinated pyridine derivatives are known to be utilized in the synthesis of kinase inhibitors for oncology and anti-inflammatory drug candidates. The carboxylic acid functionality provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents.

In the agrochemical sector, trifluoromethylpyridine derivatives are integral to the development of modern herbicides, fungicides, and insecticides.[2][3] The unique properties of these compounds can lead to higher efficacy and better selectivity, contributing to more sustainable agricultural practices.

Application pathways of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural and electronic properties make it a compound of high interest for researchers in drug discovery and agrochemical development. The synthetic and analytical methods described in this guide provide a solid foundation for the utilization of this compound in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to the Solubility of 2,3,5-Trifluoropyridine-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₃NO₂ | [2] |

| Molecular Weight | 177.08 g/mol | [2] |

| Melting Point | 106-111 °C | |

| Appearance | Solid | |

| pKa (Predicted) | 0.83 ± 0.10 | [3] |

The presence of the carboxylic acid group provides a site for hydrogen bonding, while the trifluorinated pyridine ring introduces polarity. The low predicted pKa indicates that it is a relatively strong acid.

Expected Solubility in Organic Solvents

While quantitative data is sparse, the solubility of 2,3,5-trifluoropyridine-4-carboxylic acid can be inferred from the behavior of analogous compounds. Pyridine carboxylic acids are generally polar in nature.[4] For instance, picolinic acid, an isomer, is soluble in water and to a lesser extent in ethanol, with very low solubility in acetonitrile.[5] The introduction of fluorine atoms, being highly electronegative, can significantly alter the electronic properties and intermolecular interactions of the molecule, thereby influencing its solubility.[1][6]

It is anticipated that this compound will exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimental findings.

| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||

| Tetrahydrofuran (THF) | Polar Aprotic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Dichloromethane (DCM) | Nonpolar | |||

| Toluene | Nonpolar | |||

| Hexane | Nonpolar |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The following protocols outline standard methodologies.

Equilibrium Solubility Determination (Shake-Flask Method)

This gravimetric method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for rapid determination and requires less compound.

Objective: To quantify the concentration of the solute in a saturated solution using HPLC.

Procedure:

-

Prepare a saturated solution as described in steps 1-7 of the shake-flask method.

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.

-

Dilute a known volume of the filtered supernatant from the saturated solution.

-

Inject the diluted sample into the HPLC under the same conditions as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Visualized Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of a research compound.

Caption: Workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is paramount for successful drug formulation, reaction optimization, and materials development. By following standardized protocols, researchers can generate the high-quality data needed to advance their scientific objectives.

References

- 1. This compound | 675602-91-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2,3,5,6-TETRAFLUOROPYRIDINE-4-CARBOXYLIC ACID CAS#: 2875-10-7 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 6. 2',3,5-Trifluorobiphenyl-4-carboxylic acid | Benchchem [benchchem.com]

In-Depth Technical Guide: Stability and Storage of 2,3,5-Trifluoropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 2,3,5-Trifluoropyridine-4-carboxylic acid based on available data for structurally related compounds. No specific stability studies for this compound were found in the public domain. The information herein should be used as a guideline and supplemented with in-house stability assessments.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its metabolic stability.[1] Understanding the chemical stability and appropriate storage conditions of this compound is crucial for maintaining its integrity during research and development, ensuring the reliability of experimental results, and safe handling.

Physicochemical Properties

While specific data for this compound is limited, the general properties of related fluorinated pyridines suggest it is likely a solid at room temperature. The trifluoromethyl group in a similar compound, 4-(Trifluoromethyl)pyridine-3-carboxylic acid, is known to be a strong electron-withdrawing group, which can impact the reactivity and stability of the molecule.[2]

Stability Profile

Inferred Stability Considerations:

-

Thermal Stability: Avoid exposure to high temperatures. Thermal decomposition may occur, leading to the release of hazardous substances.

-

Light Sensitivity: While not explicitly stated for this compound, photosensitivity is a possibility for many complex organic molecules. It is prudent to store it protected from light.

-

Hydrolytic Stability: The stability in aqueous solutions, particularly at different pH values, has not been documented. The carboxylic acid moiety introduces pH-dependent solubility and potential for salt formation.

-

Oxidative Stability: Fluorinated compounds are generally resistant to oxidation. However, it should be stored away from strong oxidizing agents.[1]

Recommended Storage Conditions

The following storage conditions are recommended based on guidelines for structurally similar fluorinated pyridine derivatives.[1][3][5]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize potential degradation over time.[1] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent potential reactions with atmospheric components like moisture and oxygen.[1] |

| Container | Tightly sealed, light-resistant container | To prevent contamination and degradation from light exposure.[5] |

| Location | Cool, dry, and well-ventilated area | To ensure a stable environment and prevent accumulation of any potential vapors.[1][5] |

| Incompatibilities | Strong oxidizing agents, strong acids | To avoid potentially hazardous reactions.[1] |

Handling and Safety Precautions

Due to the corrosive nature of similar compounds like 2,4,6-Trifluoropyridine, appropriate personal protective equipment (PPE) should be used.[3]

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear protective gloves, clothing, and eye/face protection.[5]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.[5]

-

Take precautionary measures against static discharge.[5]

Experimental Protocol: General Stability Assessment

As no specific experimental protocol for this compound is available, a general workflow for assessing the stability of a new chemical entity is provided below.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water, methanol)

-

Buffers of various pH (e.g., 4, 7, 9)

-

Forced degradation equipment (e.g., oven, UV/Vis light chamber)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the compound (both in solid state and in solution) to UV and visible light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from the stressed samples.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

-

LC-MS can be used to identify the structure of significant degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify the conditions under which the compound is unstable.

-

Elucidate potential degradation pathways.

-

Visual Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.